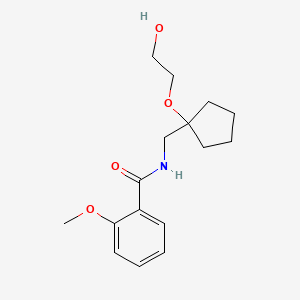
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as P4S, is a sulfonamide compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
The primary targets of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has shown activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can produce 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and its potential as a therapeutic agent. Finally, the antimicrobial properties of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide warrant further investigation, and it may be possible to develop new antibiotics based on this compound.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its antimicrobial properties, make it a compound of significant interest to the scientific community. However, further studies are needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and its potential as a therapeutic agent.
Métodos De Síntesis
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to obtain 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in high yield.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been investigated for its antimicrobial properties and has shown activity against various bacterial strains. Additionally, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been explored as a potential tool for studying the role of sulfonamides in biological systems.
Propiedades
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-4-6-16-7-5-12/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPUXSDCMSNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)

![N-(4-chlorophenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2849917.png)

![ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2849919.png)


![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)
![rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride, cis](/img/no-structure.png)